molecular formula C9H11N3O4 B1440544 Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate CAS No. 1184039-60-8

Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate

Cat. No. B1440544
M. Wt: 225.2 g/mol
InChI Key: LMLFNGJWVQXNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate” is a chemical compound with the CAS Number: 1184039-60-8 . Its molecular weight is 225.2 and its IUPAC name is methyl 3-[(3-nitro-4-pyridinyl)amino]propanoate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate” is C9H11N3O4 . The InChI code for this compound is 1S/C9H11N3O4/c1-16-9(13)3-5-11-7-2-4-10-6-8(7)12(14)15/h2,4,6H,3,5H2,1H3,(H,10,11) .

Scientific Research Applications

Synthesis and Derivatization

Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate serves as an intermediate in the synthesis of various chemical compounds. For instance, the oxidative amination of 3-nitropyridines with alkylamines and oxidizing agents leads to the formation of substituted pyridines, showcasing the compound's utility in creating diverse chemical structures with high regioselectivity (Bakke & Svensen, 2001). This process underscores the compound's role in the efficient synthesis of nitropyridine derivatives, which are valuable in various chemical and pharmaceutical applications.

Light Stabilizer Development

Research has also explored the synthesis of novel polymeric hindered amine light stabilizers using derivatives similar to methyl 3-[(3-nitropyridin-4-yl)amino]propanoate. The development of such stabilizers, like dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, demonstrates the compound's potential in creating materials that protect against UV degradation, which is crucial for the longevity and efficacy of various products (Deng Yi, 2008).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals, such as Dabigatran Etexilate, a notable anticoagulant. The stepwise reactions involve condensation, reduction, and acylation processes, highlighting the compound's versatility and importance in creating complex molecular structures that serve as effective therapeutic agents (Cheng Huansheng, 2013).

properties

IUPAC Name

methyl 3-[(3-nitropyridin-4-yl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-9(13)3-5-11-7-2-4-10-6-8(7)12(14)15/h2,4,6H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFNGJWVQXNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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